

GNF362: A Technical Guide to Target Selectivity and Interaction with Itpka and Itpkc

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Compound of Interest

Compound Name: GNF362

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This technical guide provides an in-depth analysis of the target selectivity profile of **GNF362**, a potent and orally bioavailable inhibitor of inositol trisphosphate 3-kinase B (Itpkb). While primarily targeting Itpkb, **GNF362** also exhibits significant activity against Itpka and Itpkc. This document outlines the quantitative inhibitory data, the relevant signaling pathways, and the experimental methodologies used to determine its selectivity.

GNF362 Target Selectivity Profile

GNF362 was identified through a high-throughput screening of a two-million compound library, followed by medicinal chemistry optimization.[1][2] It is a selective inhibitor of the inositol trisphosphate 3-kinase (ITPK) family.[3] The inhibitory activity of **GNF362** is most potent against Itpkb, but it also demonstrates nanomolar efficacy against Itpka and Itpkc.[3][4] Importantly, **GNF362** has been profiled against a broad panel of over 150 other protein and lipid kinases and showed no significant off-target activity, highlighting its high selectivity for the ITPK family.

Quantitative Inhibitory Activity

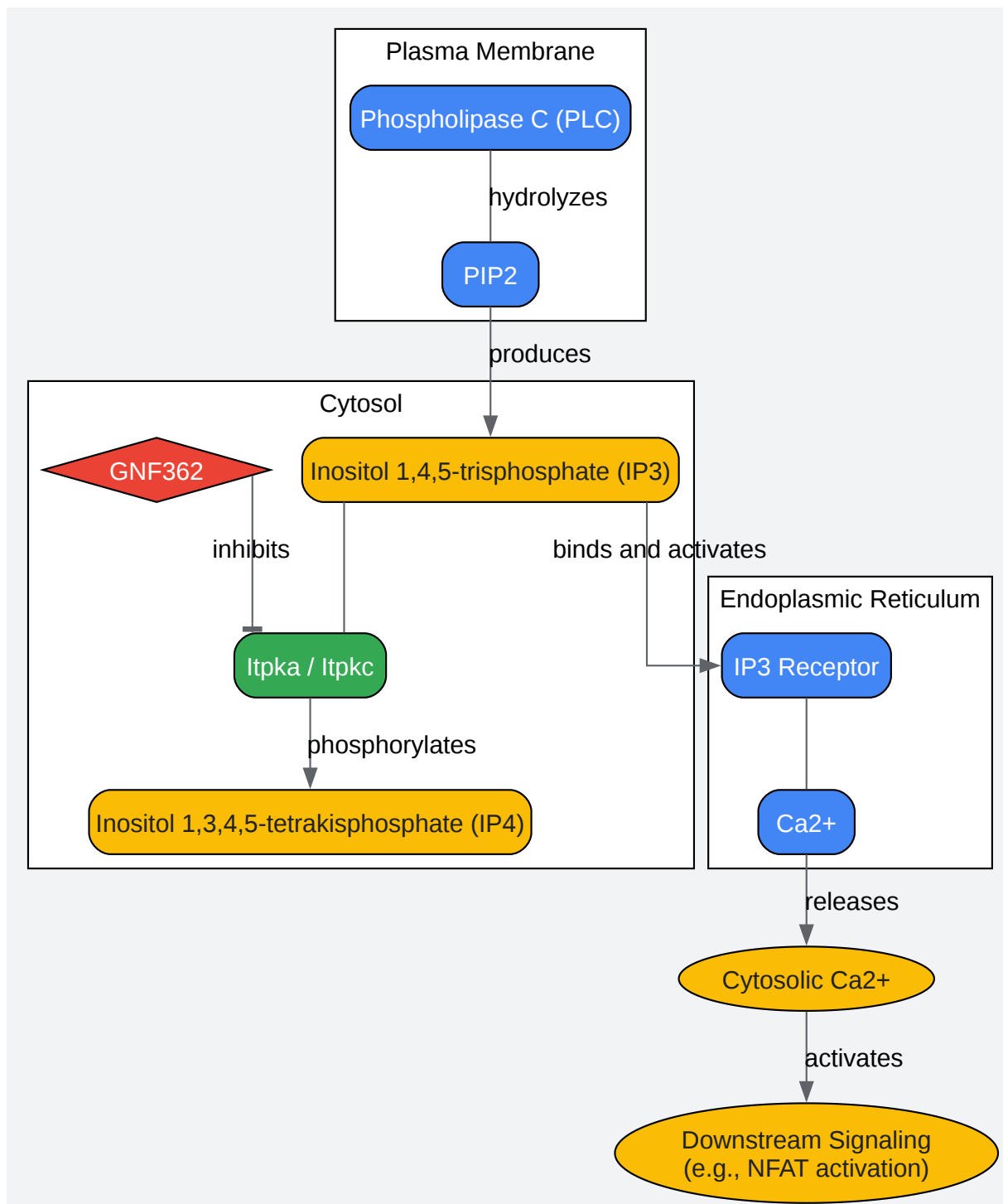
The half-maximal inhibitory concentration (IC50) values of **GNF362** against the three ITPK isoforms are summarized below.

Target Kinase	IC50 (nM)
Itpka	20
Itpkb	9
Itpkc	19

Data sourced from MedchemExpress and Cayman Chemical.

Signaling Pathways of Itpka and Itpkc

Inositol 1,4,5-trisphosphate 3-kinases (ITPKs), including Itpka, Itpkb, and Itpkc, are crucial enzymes in intracellular calcium signaling. They act by phosphorylating inositol 1,4,5-trisphosphate (IP3), a second messenger that binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of calcium into the cytosol. The phosphorylation of IP3 by ITPKs produces inositol 1,3,4,5-tetrakisphosphate (IP4), which can no longer activate IP3 receptors, thus modulating the calcium signal. By inhibiting Itpka and Itpkc, **GNF362** prevents the conversion of IP3 to IP4, leading to sustained IP3 levels and augmented intracellular calcium release. This mechanism is central to its effects on T-cell activation and other cellular processes.

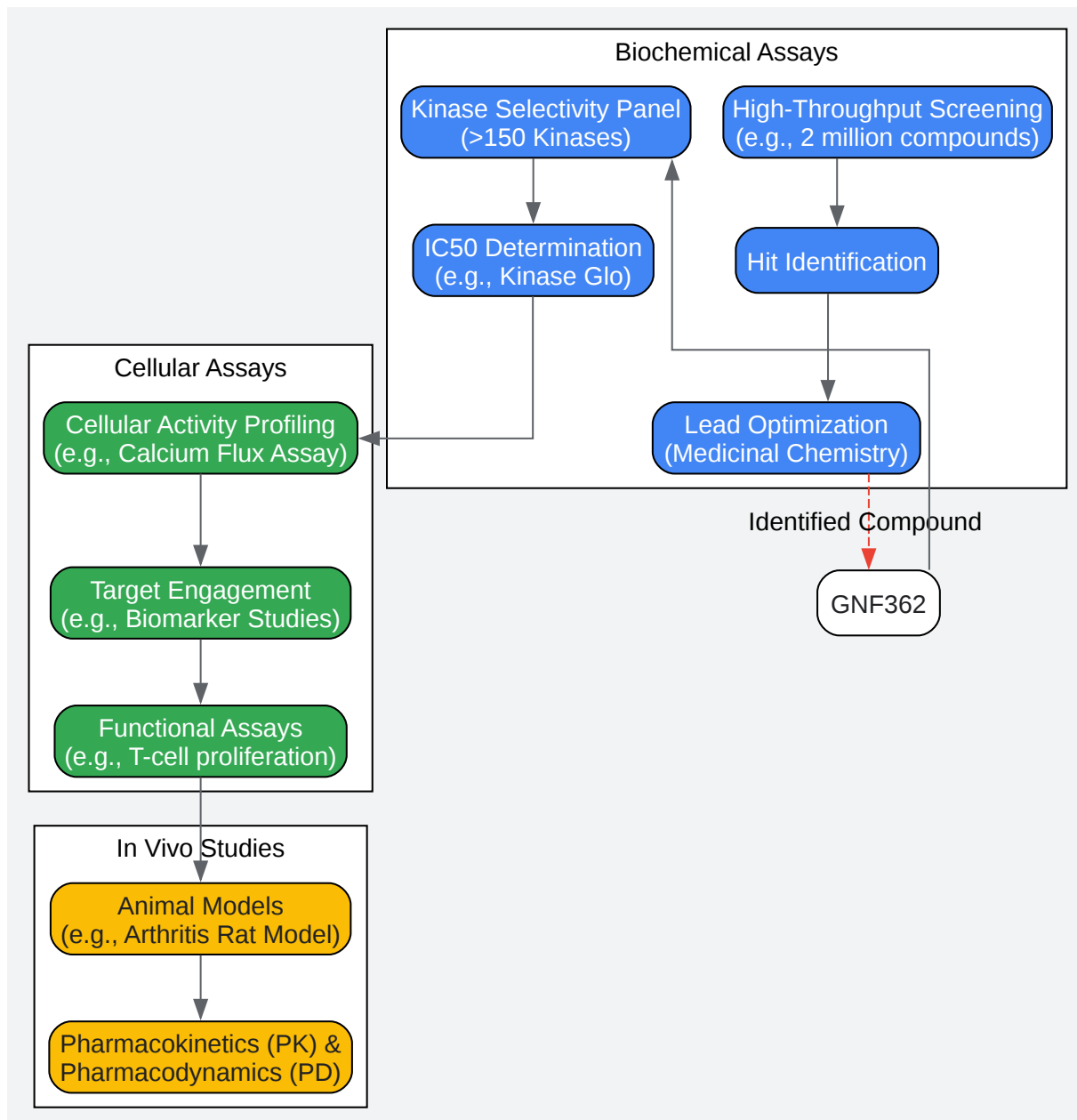


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GNF362 inhibits Itpka/c, modulating calcium signaling.

Experimental Protocols

Determining the selectivity of a kinase inhibitor like **GNF362** involves a series of biochemical and cellular assays. A generalized workflow is presented below, followed by a typical protocol for a biochemical kinase assay.



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Workflow for kinase inhibitor discovery and selectivity profiling.

Protocol: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®)

This protocol outlines a general procedure for determining the IC₅₀ value of an inhibitor against a purified kinase.

1. Reagent Preparation:

- Kinase Buffer: Prepare a suitable buffer containing Tris-HCl, MgCl₂, and DTT.
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the K_m of the kinase for ATP.
- Substrate Solution: Prepare the specific substrate for the kinase in the kinase buffer.
- Kinase Solution: Dilute the purified Itpka or Itpkc enzyme to the desired concentration in kinase buffer.
- Inhibitor (**GNF362**) Dilution Series: Perform serial dilutions of **GNF362** in DMSO, and then further dilute in kinase buffer to achieve the final desired concentrations.

2. Assay Procedure:

- Add the diluted inhibitor solutions to the wells of a 384-well plate.
- Add the kinase solution to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP solution to each well.
- Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Stop the reaction by adding a detection reagent, such as the Kinase-Glo® reagent, which measures the amount of ATP remaining in the well. The light output is inversely correlated with kinase activity.

3. Data Analysis:

- Measure the luminescence of each well using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Alternative methods for assessing kinase inhibitor selectivity include differential scanning fluorimetry (DSF), which measures the thermal stabilization of a protein upon ligand binding, and various FRET-based assays like the Z'-LITE® platform. Cellular assays are then employed to confirm target engagement and functional effects in a more physiologically relevant context.

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